Bialaphos

Vue d'ensemble

Description

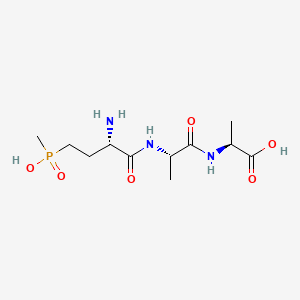

Le sel de sodium du bialaphos est un antibiotique tripeptidique et un herbicide produit par certaines espèces de bactéries Streptomyces, telles que Streptomyces hygroscopicus et Streptomyces viridochromogenes . Il est composé de deux molécules de L-alanine et d'un analogue de l'acide L-glutamique appelé phosphinothricine . Le sel de sodium du this compound est largement utilisé en agriculture comme herbicide non sélectif et en recherche scientifique pour des expériences de transformation végétale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sel de sodium du bialaphos est généralement produit par fermentation de Streptomyces hygroscopicus ou Streptomyces viridochromogenes . Le processus de fermentation implique la croissance des bactéries dans un milieu riche en nutriments contenant du glycérol, du malt, de l'huile de soja et des traces de chlorure de cobalt et de chlorure de nickel à 28 °C pendant 96 heures . La culture est ensuite centrifugée, et le surnageant est filtré et purifié à l'aide de charbon actif et de chromatographie pour obtenir le sel de sodium du this compound .

Méthodes de production industrielle : La production industrielle du sel de sodium du this compound suit un processus de fermentation similaire, mais à plus grande échelle. Le bouillon de fermentation est soumis à un traitement en aval, notamment la filtration, la concentration et la purification, pour isoler le composé . Le produit final est généralement obtenu sous forme de poudre cristalline de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le sel de sodium du bialaphos subit une hydrolyse et une conversion en phosphinothricine par les peptidases . La phosphinothricine est un inhibiteur puissant de la glutamine synthétase, une enzyme impliquée dans le métabolisme de l'azote .

Réactifs et conditions communs : L'hydrolyse du sel de sodium du this compound en phosphinothricine a lieu en présence de peptidases, qui sont des enzymes qui catalysent la dégradation des peptides . Cette réaction a généralement lieu dans les cellules végétales ou in vitro dans des conditions contrôlées .

Principaux produits formés : Le principal produit formé par l'hydrolyse du sel de sodium du this compound est la phosphinothricine, qui exerce une activité herbicide en inhibant la glutamine synthétase .

Applications de la recherche scientifique

Le sel de sodium du this compound est largement utilisé en recherche scientifique pour ses propriétés herbicides et antibiotiques. Parmi ses principales applications, on peut citer :

Expériences de transformation végétale : Le sel de sodium du this compound est utilisé comme agent de sélection dans des expériences de transformation végétale pour identifier les plantes transgéniques exprimant le gène bar.

Activité antimicrobienne : Le sel de sodium du this compound présente une activité antimicrobienne à large spectre contre les bactéries gram-négatives et gram-positives, ainsi que certains agents pathogènes fongiques des plantes.

Surveillance environnementale : Le sel de sodium du this compound et ses métabolites sont surveillés dans les eaux environnementales en raison de leurs risques potentiels pour la santé.

Mécanisme d'action

Le sel de sodium du this compound est une pro-toxine qui est hydrolysée en phosphinothricine dans les cellules végétales . La phosphinothricine inhibe la glutamine synthétase, ce qui entraîne une accumulation d'ammoniac et une perturbation du métabolisme primaire . Cette inhibition entraîne finalement la mort de la plante . Le gène bar code une phosphinothricine acétyltransférase, qui confère une résistance à la phosphinothricine en la détoxifiant .

Applications De Recherche Scientifique

Plant Transformation

Mechanism of Action

Bialaphos acts as a proherbicide that hydrolyzes into phosphinothricin, which inhibits glutamine synthetase, leading to ammonia accumulation and cell death unless resistance genes (e.g., bar or pat) are present . This mechanism allows researchers to selectively cultivate genetically modified plants.

Case Studies

- Cereal Transformation : this compound has been effectively used in the transformation of several cereal species such as wheat, rice, maize, barley, sorghum, oat, and rye. The bar gene is integrated into the plant genome alongside the gene of interest. Only the successfully transformed plants survive upon application of this compound .

- Transgenic Soybeans : A study demonstrated a stable Agrobacterium-mediated transformation system using this compound as a selective agent in soybeans (Glycine max). The study achieved a high frequency of GUS transient expression and effectively distinguished putative transformants from escapes using a half-leaf GUS assay method .

| Crop Type | Transformation Method | Selective Agent | Outcome |

|---|---|---|---|

| Wheat | Agrobacterium-mediated | This compound | Successful transformation with bar gene |

| Soybean | Agrobacterium-mediated | This compound | High GUS expression observed |

| Maize | Agrobacterium-mediated | This compound | More potent selection than glufosinate |

Microbiology Research

This compound is not only significant in plant biotechnology but also in microbiological studies. It has been utilized to investigate oligopeptide transporters in Sinorhizobium meliloti, revealing insights into microbial metabolism and genetic regulation .

Agricultural Applications

Weed Control

this compound has been explored as a potential biocontrol agent against invasive plant species. For instance, it was tested for controlling red raspberry (Rubus idaeus) in forest plantations while assessing its impact on black spruce (Picea mariana). The results indicated effective control of the invasive species without harming the surrounding flora .

Plant Growth Regulation

At lower concentrations, this compound exhibits plant growth-regulating properties. This dual functionality—acting as both an herbicide at higher concentrations and a growth regulator at lower levels—makes it a versatile compound in agricultural practices .

Safety and Environmental Impact

Research into the environmental impact of this compound has highlighted its specificity towards target species, suggesting that when used judiciously, it can minimize harm to non-target organisms while effectively managing weed populations .

Mécanisme D'action

Bialaphos sodium salt is a pro-toxin that is hydrolyzed to phosphinothricin within plant cells . Phosphinothricin inhibits glutamine synthetase, leading to the accumulation of ammonia and disruption of primary metabolism . This inhibition ultimately results in the death of the plant . The bar gene encodes a phosphinothricin acetyltransferase, which confers resistance to phosphinothricin by detoxifying it .

Comparaison Avec Des Composés Similaires

Le sel de sodium du bialaphos est similaire à d'autres herbicides tels que le glyphosate et le glufosinate . il est unique par sa structure d'antibiotique tripeptidique et son mécanisme d'action spécifique impliquant l'inhibition de la glutamine synthétase .

Composés similaires :

Glyphosate : Un herbicide largement utilisé qui inhibe l'enzyme 5-énolpyruvylshikimate-3-phosphate synthase.

Le sel de sodium du this compound se distingue par son double rôle d'antibiotique et d'herbicide, ce qui en fait un outil précieux en recherche agricole et scientifique .

Activité Biologique

Bialaphos is a naturally occurring peptide antibiotic produced by the actinobacterium Streptomyces hygroscopicus. It possesses significant biological activity, particularly as an antimicrobial agent. The compound is structurally related to phosphinothricin, which is known for its herbicidal properties. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and implications for agricultural and medical applications.

This compound acts primarily by inhibiting the enzyme glutamine synthetase (GS), which is crucial for nitrogen metabolism in bacteria. This inhibition leads to an accumulation of ammonia and a depletion of amino acids, ultimately resulting in bacterial cell death. The compound penetrates bacterial cells through specific transport systems, enhancing its effectiveness against susceptible strains.

Key Findings on Mechanism

- Transport Mechanisms : this compound utilizes oligopeptide transporters (Opp) and dipeptide permeases (Dpp) for cellular uptake, which is vital for its antimicrobial activity against E. coli and multidrug-resistant (MDR) strains of K. pneumoniae .

- Inhibition Studies : The presence of L-glutamine can attenuate the inhibitory effects of this compound, indicating that GS is indeed the metabolic target .

Antimicrobial Activity

This compound exhibits potent antibacterial properties, particularly against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | <0.001 |

| MDR K. pneumoniae | 0.5 - 10 |

Comparative Efficacy

In direct comparisons with other peptide derivatives, this compound showed superior antibacterial activity in minimal media but was less effective in rich media environments. For instance, in rich media like Mueller-Hinton broth, the MIC for this compound increased significantly to 500 µg/mL .

Case Studies

- Clinical Isolates : A study involving clinical isolates of MDR K. pneumoniae demonstrated that both this compound and its dipeptide derivative (L-Leu-L-PT) inhibited bacterial growth in a dose-dependent manner .

- Transgenic Plants : Research has shown that transgenic plants expressing this compound resistance traits can withstand applications of the compound without adverse effects, indicating potential agricultural applications in pest management .

Applications in Agriculture

The herbicidal properties of this compound have been explored as a means to control unwanted vegetation in agricultural settings. Its effectiveness against specific weed species makes it a candidate for use in crop protection strategies.

Field Trials

Field trials conducted in eastern Quebec assessed the efficacy of this compound foliar sprays on red raspberry control while monitoring the tolerance levels of black spruce seedlings . Results indicated that this compound could selectively target invasive species without harming desirable flora.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJFDRNADDBIN-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058066 | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35597-43-4, 71048-99-2 | |

| Record name | Bialaphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilanafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine, (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILANAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7488PCM6I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.